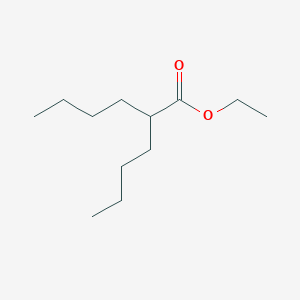

Ethyl 2-butylhexanoate

Cat. No. B8425754

M. Wt: 200.32 g/mol

InChI Key: WBACPFIDFVCSHO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09153785B2

Procedure details

Diisopropylamine (45.5 g, 450 mmol) was dissolved in anhydrous THF 150 mL and cooled to −40° C. in an acetonitrile/dry ice bath under nitrogen protection. 2.5M n-butyllithium (n-BuLi)/hexane solution (126 mL, 315 mmol) was added with stirring. After the addition, the mixture was kept in the ice water bath for 30 minutes, cooled down to −78° C. in an acetone/dry ice bath, and ethylhexanoate (43.3 g, 300 mmol) was added dropwise. The reaction mixture was stirred at the same temperature for 1 hour and then, iodobutane (60.7 g, 330 mmol) in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (11.5 g, 90 mmol) was added dropwise. The resulting solution was warmed to −40° C., stirred for 2 hours, and kept at room temperature overnight. The reaction mixture was quenched with a saturated NH4Cl aqueous solution, and concentrated via rotary evaporation. Into the flask, 200 mL of Et2O and 200 mL of water were added. After acidification of the mixture using a 2N HCl aqueous solution, the organic layer was separated, washed with 10% (v/v) HCl aqueous solution (150 mL×2), and concentrated via rotary evaporation. The resulting crude yellow oil was purified via vacuum distillation. The compound 16 was collected as colorless oil (45.0 g, 75%). 1H NMR (CDCl3): δ 0.86-0.90 (6H, m), 1.07-1.62 (12H, m), 1.25 (3H, t), 2.27-2.32 (1H, m), 4.12 (2H, q). MS (EI): calcd, 200.3. found M+H+, 201.2.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

11.5 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH2:13]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH3:14].ICCCC.CN1CCCN(C)C1=O>C1COCC1>[CH2:8]([CH:17]([CH2:18][CH2:19][CH2:20][CH3:21])[C:16]([O:15][CH2:13][CH3:14])=[O:22])[CH2:9][CH2:10][CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

126 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

43.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CCCCC)=O

|

Step Five

|

Name

|

|

|

Quantity

|

60.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ICCCC

|

|

Name

|

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(N(CCC1)C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled down to −78° C. in an acetone/dry ice bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at the same temperature for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was warmed to −40° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was quenched with a saturated NH4Cl aqueous solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated via rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Into the flask, 200 mL of Et2O and 200 mL of water were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10% (v/v) HCl aqueous solution (150 mL×2)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated via rotary evaporation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resulting crude yellow oil was purified via vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The compound 16 was collected as colorless oil (45.0 g, 75%)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |